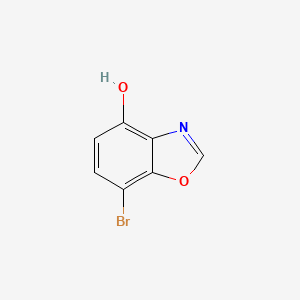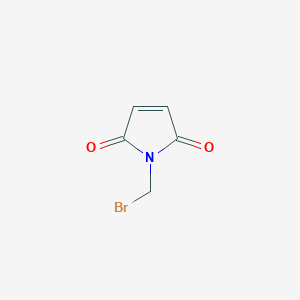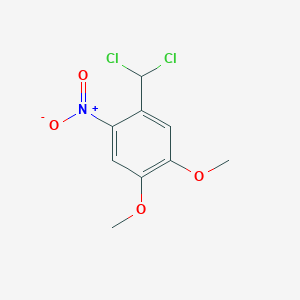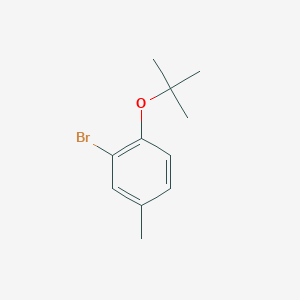
N-Acetyl-4-nitro-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-4-nitro-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of an acetyl group at the nitrogen atom and a nitro group at the fourth position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-nitro-L-tryptophan typically involves the nitration of N-acetyl-L-tryptophan. One method involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the indole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial biosynthesis. This method involves the use of engineered Escherichia coli strains that express specific enzymes capable of catalyzing the nitration of L-tryptophan. The process includes fermentation in a minimal medium, followed by purification of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-4-nitro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-L-tryptophan derivatives.
Reduction: Formation of 4-amino-L-tryptophan.
Substitution: Formation of various substituted tryptophan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-nitro-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating oxidative stress and mitochondrial function.
Industry: Utilized in the production of bioactive compounds and materials through biotechnological processes.
Wirkmechanismus
The mechanism of action of N-Acetyl-4-nitro-L-tryptophan involves its interaction with cellular components to modulate oxidative stress and enhance antioxidant enzyme activities. It protects cells by neutralizing free radicals and maintaining mitochondrial membrane integrity. This compound also inhibits apoptosis by preventing DNA damage and restoring mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the nitro group and is used as a radioprotective agent.
4-Nitro-L-tryptophan: Lacks the acetyl group and is used in the synthesis of bioactive molecules.
N-Acetyl-5-nitro-L-tryptophan: Similar structure with the nitro group at the fifth position.
Uniqueness
N-Acetyl-4-nitro-L-tryptophan is unique due to the specific positioning of the nitro group, which imparts distinct chemical properties and biological activities. Its dual functional groups (acetyl and nitro) make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H13N3O5 |
|---|---|
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
2-acetamido-3-(4-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-10(13(18)19)5-8-6-14-9-3-2-4-11(12(8)9)16(20)21/h2-4,6,10,14H,5H2,1H3,(H,15,17)(H,18,19) |
InChI-Schlüssel |
PPBXRRAOLBQTEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)







![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)
![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)
